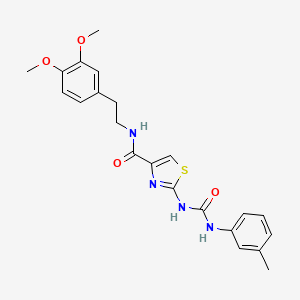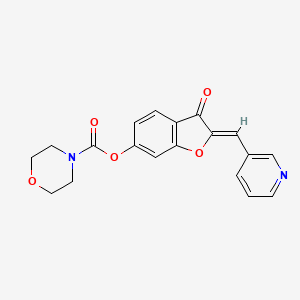
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide, also known as FFA4 agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist acts by binding to and activating the free fatty acid receptor 4 (this compound), a G protein-coupled receptor that is expressed in various tissues throughout the body. Upon activation, this compound agonist triggers a signaling cascade that leads to the activation of downstream pathways, resulting in its various physiological effects.
Biochemical and Physiological Effects:
This compound agonist has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound agonist has been shown to improve insulin sensitivity and glucose homeostasis, making it a promising candidate for the treatment of diabetes. This compound agonist has also been shown to have neuroprotective effects, reducing neuroinflammation and improving cognitive function.
Advantages and Limitations for Lab Experiments
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist has several advantages for lab experiments, including its high potency and selectivity for this compound. However, its complex synthesis method and limited availability can make it challenging to obtain in large quantities, limiting its use in some experiments.
Future Directions
There are several future directions for the study of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist. One area of focus is the development of more efficient synthesis methods to increase its availability for research purposes. Additionally, further studies are needed to fully elucidate its mechanism of action and its potential therapeutic applications in various disease states. Finally, the development of more selective this compound agonists may lead to the development of more effective and targeted therapies for various diseases.
Synthesis Methods
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist can be synthesized using a variety of methods, including the use of palladium-catalyzed Suzuki-Miyaura coupling reactions and Buchwald-Hartwig amination reactions. The synthesis of this compound agonist is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-diabetic properties, making it a promising candidate for the treatment of inflammatory and metabolic disorders. Additionally, this compound agonist has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4/c19-18(20,21)14-5-2-1-4-13(14)16(23)22-11-17(24,12-7-9-25-10-12)15-6-3-8-26-15/h1-10,24H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOFUXQBEGGEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2909856.png)
![N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2909857.png)
![N-[[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2909862.png)
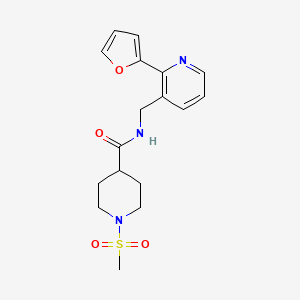
![2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2909865.png)
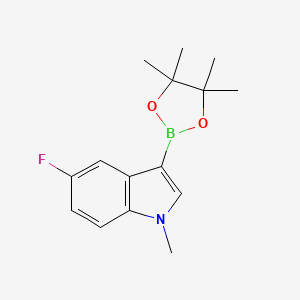
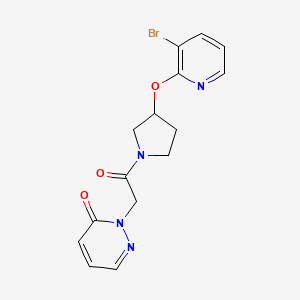
![Sodium;(3S,4S)-3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate](/img/structure/B2909868.png)
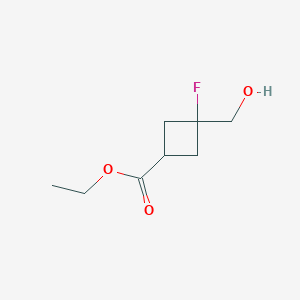
![4-benzhydryl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2909874.png)

